molecular formula C24H26N4O4 B2639609 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034440-33-8

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2639609
CAS No.: 2034440-33-8
M. Wt: 434.496
InChI Key: PJMBBPSQCQWRLY-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, an indole moiety, and a dimethoxyphenyl group

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Its structural features could make it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It might exhibit pharmacological activities such as anti-inflammatory, anticancer, or neuroprotective effects, depending on its interaction with biological targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the dimethoxyphenyl group and the indole moiety. Common reagents used in these steps include hydrazines, aldehydes, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or aldehydes.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole derivatives, indole derivatives, and dimethoxyphenyl compounds. Examples include:

  • 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(2,5-dimethoxyphenyl)-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide lies in its combination of functional groups and structural features. This combination allows for diverse chemical reactivity and potential biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-27-10-9-15-11-16(5-7-20(15)27)22(29)14-25-24(30)21-13-19(26-28(21)2)18-12-17(31-3)6-8-23(18)32-4/h5-13,22,29H,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMBBPSQCQWRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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